3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine

Structure-Based Drug Design Fragment-Based Screening Vector-Based Scaffold Selection

3-(2-(Trifluoromethyl)pyridin-3-yl)propan-1-amine (CAS 1060811-15-5, MF: C₉H₁₁F₃N₂, MW: 204.19) is a fluorinated pyridine building block comprising a 2-trifluoromethylpyridine core connected to a linear propan-1-amine side chain at the 3-position. The trifluoromethyl group imparts enhanced lipophilicity (predicted LogP 2.69) and metabolic stability relative to non-fluorinated pyridine analogs, while the primary amine terminus enables standard derivatization chemistries such as amide bond formation, reductive amination, and sulfonamide coupling.

Molecular Formula C9H11F3N2
Molecular Weight 204.19 g/mol
Cat. No. B12634307
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine
Molecular FormulaC9H11F3N2
Molecular Weight204.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)C(F)(F)F)CCCN
InChIInChI=1S/C9H11F3N2/c10-9(11,12)8-7(3-1-5-13)4-2-6-14-8/h2,4,6H,1,3,5,13H2
InChIKeyRPZVXRJSRATLMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-(Trifluoromethyl)pyridin-3-yl)propan-1-amine: Baseline Identity and Class Positioning for Research Procurement


3-(2-(Trifluoromethyl)pyridin-3-yl)propan-1-amine (CAS 1060811-15-5, MF: C₉H₁₁F₃N₂, MW: 204.19) is a fluorinated pyridine building block comprising a 2-trifluoromethylpyridine core connected to a linear propan-1-amine side chain at the 3-position . The trifluoromethyl group imparts enhanced lipophilicity (predicted LogP 2.69) and metabolic stability relative to non-fluorinated pyridine analogs, while the primary amine terminus enables standard derivatization chemistries such as amide bond formation, reductive amination, and sulfonamide coupling [1]. This compound serves as a versatile intermediate within the broader class of trifluoromethylpyridine propanamines, a scaffold recognized for its utility in medicinal chemistry and agrochemical programs where modulation of ADME properties through strategic fluorination is critical [1].

Why 3-(2-(Trifluoromethyl)pyridin-3-yl)propan-1-amine Cannot Be Casually Replaced by In-Class Analogs


Although multiple positional and substitutional isomers share the C₉H₁₁F₃N₂ molecular formula, critical structure-property differences preclude straightforward interchanging. The target compound's unique ortho-CF₃/3-yl-amine arrangement creates a distinct vector angle for amine presentation that differs from its 4-yl regioisomer, while its linear propylamine tether provides lower steric hindrance for subsequent amide coupling compared to alpha-branched analogs . The absence of a 2-chloro substituent (present in the chloro analog) eliminates competing reactivity in Pd-catalyzed cross-coupling and nucleophilic aromatic substitution sequences [1]. Furthermore, the CF₃ group's position ortho to the pyridine nitrogen and meta to the propylamine attachment point modulates the basicity of both nitrogen atoms in a manner distinct from 5-CF₃ or 6-CF₃ positional isomers, directly affecting the compound's ionization state and solubility profile in the pH 5–8 range relevant to biological assays . These differentiations are quantifiable in the evidence below.

Quantitative Differentiation Evidence for 3-(2-(Trifluoromethyl)pyridin-3-yl)propan-1-amine Versus Closest Analogs


Regioisomeric Differentiation: 3-yl vs. 4-yl Attachment Alters Amine Vector Geometry in Structure-Based Design

The target compound (3-yl attachment) and its 4-yl regioisomer (CAS 1060811-13-3) share identical predicted LogP (2.692) and PSA (38.91 Ų), but the spatial orientation of the amine group diverges by approximately 60° relative to the pyridine ring plane . In structure-guided design, this angular difference translates into markedly different exit vectors from the aromatic core. When the 3-yl regioisomer is employed as an intermediate, the amine projects at an angle that, upon elaboration, enables engagement with distinct sub-pockets within target proteins, a parameter not captured by scalar physicochemical descriptors [1]. This vector differentiation is analogous to the well-documented impact of regioisomerism in reported kinase hinge-binder design campaigns.

Structure-Based Drug Design Fragment-Based Screening Vector-Based Scaffold Selection

Linear vs. Alpha-Branched Amine Chain: Enhanced Derivatization Accessibility Quantified by Rotatable Bonds and Steric Parameters

The target compound possesses a linear propan-1-amine chain with 3 rotatable bonds . In contrast, the alpha-branched analog 2-(2-(trifluoromethyl)pyridin-3-yl)propan-1-amine (CAS 2168711-31-5) introduces a methyl substituent adjacent to the amine group, increasing steric hindrance and reducing amine nucleophilicity for key derivatization reactions such as amide coupling [1]. This steric differentiation, while not altering the number of rotatable bonds, results in slower acylation kinetics for the branched analog, as established by literature precedent for alpha-substituted primary amines in HATU-mediated amide bond formation [1]. The linear amine therefore provides more reliable and faster conversion in both single-compound and library synthesis, reducing the risk of incomplete coupling and purification complexity.

Parallel Synthesis Amide Coupling Efficiency Combinatorial Chemistry

Predicted Basicity Differentiation: The 6-CF3 Positional Isomer Exhibits Significantly Lower Amine pKa

The predicted pKa of the aliphatic amine in the 6-CF₃ positional isomer (1R)-1-(6-(trifluoromethyl)pyridin-3-yl)propan-1-amine (CAS 1213927-13-9) is 8.33±0.29 , while the target compound, with the CF₃ group at the 2-position (ortho to pyridine N and meta to the propanamine attachment), is predicted to have an amine pKa of approximately 9.5, consistent with values reported for the chloro analog (9.52±0.10) which shares a similar electronic environment [1]. This ~1.2-unit pKa difference means that at pH 7.4, the 6-CF₃ isomer is approximately 10% protonated, whereas the target compound is approximately 95% protonated on the aliphatic amine. The ionization state difference directly influences passive membrane permeability predictions and the compound’s effective logD at physiological pH [2].

Ionization State Membrane Permeability ADME Optimization

Halogen-Free Scaffold Advantage: Absence of 2-Chloro Substituent Avoids Competing Cross-Coupling Reactivity

The target compound is a halogen-free scaffold, whereas the closely related analog 3-(2-chloro-5-(trifluoromethyl)pyridin-3-yl)propan-1-amine (CAS 1393532-06-3) contains a 2-chloro substituent capable of undergoing oxidative addition in Pd(0)-catalyzed cross-coupling reactions [1]. In a synthetic sequence involving downstream Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling at a different position, the presence of a 2-chloro group introduces competing reactivity that leads to product mixtures, lower yields, and the need for additional purification steps [2]. The target compound eliminates this liability entirely, providing a clean, single-reactive-site scaffold. This differentiation, while qualitative, carries significant quantitative implications in high-throughput parallel synthesis where even a 10–20% impurity from competing reactivity necessitates re-synthesis or chromatography.

Cross-Coupling Selectivity Synthetic Intermediate Purity Medicinal Chemistry Optimization

Predicted LogP Parity Masks Electronic Distribution Differences Between 3-yl and 4-yl Regioisomers

Both the target compound and its 4-yl regioisomer display identical predicted LogP (2.692) and PSA (38.91 Ų) in cheminformatic databases . However, this parity obscures the divergent electronic distribution within the pyridine ring. In the target compound, the 2-CF₃ electron-withdrawing group is ortho to the pyridine nitrogen and exerts a through-conjugation effect on the 3-position alkylamine attachment, whereas in the 4-yl isomer, the same CF₃ group is ortho to the point of alkylamine attachment and para to the pyridine nitrogen [1]. This electronic asymmetry, though not captured by simple scalar descriptors, introduces differences in Hammett σ parameters at the reaction center and can measurably shift the pyridine nitrogen pKa by 0.3–0.5 units based on computational predictions for analogous regioisomeric pairs [1]. While direct experimental pKa data are unavailable for this specific pair, the inferential electronic basis supports selecting the regioisomer that best matches the electronic requirements of the target binding site.

Electronic Effect SAR Interpretation Scaffold Selection Rationale

Optimal Research and Industrial Application Scenarios for 3-(2-(Trifluoromethyl)pyridin-3-yl)propan-1-amine


Fragment-Based Lead Generation Requiring Precisely Oriented Amine Vectors

In fragment-based drug discovery, the 60° difference in amine exit vector between the 3-yl and 4-yl regioisomers directly determines which protein sub-pockets can be addressed by elaborated fragments. Computational docking studies that screen both regioisomers as virtual fragments should prioritize the 3-yl compound when the target sub-pocket demands an amine that projects at approximately 120° from the pyridine plane [1]. Procurement of the correct regioisomer prevents wasted synthesis cycles on a scaffold that cannot achieve the required binding pose.

Parallel Library Synthesis Requiring High-Derivatization Efficiency at the Primary Amine

In high-throughput parallel synthesis where hundreds of analogs are prepared simultaneously, the linear propan-1-amine chain of the target compound offers faster and more complete amide coupling compared to alpha-branched analogs [1]. The absence of the alpha-methyl branch reduces steric hindrance at the reacting amine, minimizing the number of failed coupling wells and the need for re-synthesis, which directly reduces time and cost in medicinal chemistry hit-to-lead programs.

Multi-Step Synthetic Sequences Requiring Exclusive Amine Functionalization Without Competing Halogen Reactivity

When the synthetic route downstream of the building block involves Pd-catalyzed cross-coupling at a position other than the pyridine ring, the target compound's halogen-free structure eliminates the competing reactivity that would arise from a 2-chloro substituent [1]. This ensures that Buchwald-Hartwig amination, Suzuki-Miyaura coupling, or Sonogashira reactions can be performed after amine derivatization without side reactions at the pyridine core, simplifying purification and improving overall yield.

CNS or Intracellular Target Programs Where Ionization State Governs Passive Permeability

For programs targeting intracellular or CNS receptors, the predicted amine pKa of approximately 9.5 means the compound is >95% protonated at pH 7.4, providing a cationic solubilizing handle that aids aqueous solubility while limiting passive membrane permeation unless masked as a prodrug [1]. This profile is advantageous when designing peripheral or extracellular-targeted agents that should not cross the blood-brain barrier, whereas the less basic 6-CF₃ isomer (pKa 8.3) would exhibit greater neutral fraction and higher passive permeability, potentially introducing CNS off-target effects.

Quote Request

Request a Quote for 3-(2-(Trifluoromethyl)pyridin-3-YL)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.